molecular formula C16H18FNO6 B4002613 3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid

3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid

Cat. No.: B4002613
M. Wt: 339.31 g/mol
InChI Key: CPEPCJVLQIUPOG-UHFFFAOYSA-N
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Description

3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C16H18FNO6 and its molecular weight is 339.31 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-fluorophenoxy)propyl](2-furylmethyl)amine oxalate is 339.11181546 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxygen Scavenging System for Dye Stability

An enzymatic oxygen scavenging system was developed to improve dye stability in single-molecule fluorescence experiments, which could be relevant for applications involving 3-(2-fluorophenoxy)propylamine oxalate. This system was shown to reduce dissolved oxygen concentrations and increase the stability and initial lifetimes of single fluorophores, suggesting potential for enhancing the performance of single-molecule studies with complex biological systems (Aitken et al., 2008).

Antibacterial Activity

The synthesis and antibacterial activity of compounds related to the structural motif of 3-(2-fluorophenoxy)propylamine oxalate were explored. Secondary propanaryl-amines, whose oxalates and hydrochlorides were synthesized, showed high antibacterial activity, indicating the potential for developing new antibacterial agents (Arutyunyan et al., 2017).

Phenolate Hydroxylation

In a study on the hydroxylation of phenolates, insights were gained into the reactivity of copper-oxygen complexes, potentially implicating the relevance of 3-(2-fluorophenoxy)propylamine oxalate in modeling or influencing such reactions. This research contributes to understanding the mechanisms behind enzyme-like reactivity and could inform the synthesis of related compounds (Herres‐Pawlis et al., 2009).

Nanocomposite Formation

The role of compatibilizer functionality and organoclay modification in the formation of poly(propylene)/organoclay nanocomposites was examined. The findings from this study could inform the development of materials with enhanced mechanical properties, where 3-(2-fluorophenoxy)propylamine oxalate might play a role in modifying the interfacial interactions or stabilizing the nanocomposite structure (Reichert et al., 2000).

Encapsulation of Oxalate

Research into the encapsulation of divalent oxalate (C2O4(2-)) in a semi-aqueous medium by simple tris(2-aminoethyl)amine (TREN) based tripodal urea receptors revealed the capture of staggered vs. planar conformers. This study's insights into oxalate encapsulation mechanisms could have implications for the synthesis or application of 3-(2-fluorophenoxy)propylamine oxalate in similar contexts (Bose et al., 2013).

Properties

IUPAC Name

3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2.C2H2O4/c15-13-6-1-2-7-14(13)18-10-4-8-16-11-12-5-3-9-17-12;3-1(4)2(5)6/h1-3,5-7,9,16H,4,8,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEPCJVLQIUPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCNCC2=CC=CO2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid
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3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid
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3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid
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3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid
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3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid
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3-(2-fluorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid

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